2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 2-chlorophenyl and 4-ethoxyphenyl groups through nucleophilic substitution reactions.
Amidation: Final amidation step to introduce the amine group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxide.
Reduction: Reduction of the quinazoline ring.
Substitution: Halogenation or alkylation of the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Quinazoline N-oxide derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of specific enzymes or signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-(2-bromophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine
Uniqueness
2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H18ClN3O |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H18ClN3O/c1-2-27-16-13-11-15(12-14-16)24-22-18-8-4-6-10-20(18)25-21(26-22)17-7-3-5-9-19(17)23/h3-14H,2H2,1H3,(H,24,25,26) |
InChI Key |
ZFYWUVNXLCMTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.